Ethane, 2-chloro-1,1-bis(2-chloroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- is an organic compound with the molecular formula C6H12Cl2O2. It is also known by other names such as 1,2-Bis(2-chloroethoxy)ethane and Triglycol dichloride . This compound is characterized by the presence of two chloroethoxy groups attached to an ethane backbone, making it a versatile chemical in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- typically involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product . The reaction conditions often require anhydrous environments and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of ethylene glycol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloro groups can yield ethane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Ethylene glycol derivatives.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- has several applications in scientific research:
Wirkmechanismus
The mechanism by which Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- exerts its effects involves the interaction of its chloroethoxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and other proteins, thereby modulating their activity . The pathways involved often include the activation or inhibition of specific biochemical processes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane, 1,2-bis(2-chloroethoxy)-: Similar structure but with different positioning of chloroethoxy groups.
Methane, bis(2-chloroethoxy)-: Contains a methylene group instead of an ethane backbone.
Uniqueness
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- is unique due to its specific arrangement of chloroethoxy groups, which imparts distinct chemical reactivity and applications compared to its analogs . This unique structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
5409-75-6 |
---|---|
Molekularformel |
C6H11Cl3O2 |
Molekulargewicht |
221.5 g/mol |
IUPAC-Name |
2-chloro-1,1-bis(2-chloroethoxy)ethane |
InChI |
InChI=1S/C6H11Cl3O2/c7-1-3-10-6(5-9)11-4-2-8/h6H,1-5H2 |
InChI-Schlüssel |
SNXUWLWJQDFWDB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OC(CCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.